molecular formula C14H25N3O3S2 B2395947 (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone CAS No. 1448065-97-1

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone

Cat. No.: B2395947
CAS No.: 1448065-97-1
M. Wt: 347.49
InChI Key: PZFJVBAITORPNM-UHFFFAOYSA-N
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Description

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a combination of pyrrolidine, piperidine, and thiomorpholine moieties, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine intermediates, followed by their sulfonylation and subsequent coupling with thiomorpholine.

    Piperidine Intermediate Preparation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrrolidine Intermediate Preparation: Pyrrolidine can be synthesized from pyrrole through hydrogenation or by cyclization of 1,4-diaminobutane.

    Sulfonylation: The piperidine and pyrrolidine intermediates are then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Thiomorpholine: The final step involves coupling the sulfonylated intermediates with thiomorpholine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methanone groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or amines in an aprotic solvent like DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonyl or methanone derivatives.

Scientific Research Applications

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine.

    Thiomorpholine Derivatives: Compounds like thiomorpholine-4-carboxylic acid and thiomorpholine-4-sulfonamide.

Uniqueness

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone stands out due to its combination of three distinct heterocyclic moieties, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S2/c18-14(15-9-11-21-12-10-15)13-3-7-17(8-4-13)22(19,20)16-5-1-2-6-16/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJVBAITORPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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